BenchChemオンラインストアへようこそ!

2-Chloro-1-(3-(difluoromethyl)piperidin-1-yl)butan-1-one

Lipophilicity Membrane permeability CNS drug design

This compound is a research-grade fluorinated piperidine building block featuring a reactive α-chloro ketone for facile derivatization and a 3‑CHF₂ group that serves as a metabolically stable hydrogen‑bond donor bioisostere for –OH/–SH. Unlike non‑fluorinated analogs (CAS 87967‑99‑5) or the 4‑difluoromethyl regioisomer (CAS 2090611‑45‑1), this specific 3‑substituted scaffold introduces chiral complexity and a +0.95 logP shift (XLogP3‑AA = 2.9), enhancing predicted BBB permeability while avoiding the misclassification with the structurally distinct cathinone ‘dibutylone’. The orthogonal electrophilic and H‑bond donor centers enable two‑dimensional library synthesis. Essential for reproducible CNS drug discovery, fragment‑based screening, and forensic LC‑MS/MS method development.

Molecular Formula C10H16ClF2NO
Molecular Weight 239.69 g/mol
CAS No. 2092563-72-7
Cat. No. B1476651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-(3-(difluoromethyl)piperidin-1-yl)butan-1-one
CAS2092563-72-7
Molecular FormulaC10H16ClF2NO
Molecular Weight239.69 g/mol
Structural Identifiers
SMILESCCC(C(=O)N1CCCC(C1)C(F)F)Cl
InChIInChI=1S/C10H16ClF2NO/c1-2-8(11)10(15)14-5-3-4-7(6-14)9(12)13/h7-9H,2-6H2,1H3
InChIKeyPSWYPSAOKMCNIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1-(3-(difluoromethyl)piperidin-1-yl)butan-1-one (CAS 2092563-72-7): Physicochemical Profile and Comparator Landscape


2-Chloro-1-(3-(difluoromethyl)piperidin-1-yl)butan-1-one (CAS 2092563-72-7, PubChem CID 121201107) is a synthetic piperidine amide bearing a reactive α-chloro ketone handle and a 3-difluoromethyl substituent on the piperidine ring [1]. With a molecular formula of C₁₀H₁₆ClF₂NO and molecular weight of 239.69 g/mol, this compound sits at the intersection of fluorinated building block chemistry and medicinal chemistry scaffold design [1]. Unlike the more widely studied methylenedioxy cathinone 'dibutylone' (bk-DMBDB, CAS 802286-83-5)—with which it is sometimes erroneously conflated in vendor databases—this compound lacks the benzodioxole moiety and instead features a 2-chlorobutanoyl side chain coupled to a difluoromethylpiperidine [2]. Its closest structural analogs include the non-fluorinated variant 2-chloro-1-(piperidin-1-yl)butan-1-one (CAS 87967-99-5) and the 4-difluoromethyl regioisomer (CAS 2090611-45-1) [1][3].

Why Non-Fluorinated or Regioisomeric Analogs Cannot Substitute for 2-Chloro-1-(3-(difluoromethyl)piperidin-1-yl)butan-1-one


Substituting this compound with its non-fluorinated analog (CAS 87967-99-5) or the 4-difluoromethyl regioisomer (CAS 2090611-45-1) introduces quantifiable differences in lipophilicity, basicity, and hydrogen-bonding capacity that can alter pharmacokinetic behavior, target engagement, and metabolic stability [1]. The difluoromethyl (–CHF₂) group is not merely a lipophilic appendage; it functions as a metabolically stable hydrogen bond donor bioisostere for hydroxyl (–OH) and thiol (–SH) groups, a property absent in both non-fluorinated and trifluoromethyl analogs [2][3]. Furthermore, the 3-position substitution creates a chiral center on the piperidine ring, yielding stereochemical complexity that the 4-substituted regioisomer or unsubstituted piperidine variants cannot replicate [4]. These physicochemical distinctions mean that structure-activity relationships (SAR) established with simpler analogs do not translate predictably to this scaffold, making direct procurement of the specific 3-difluoromethyl compound essential for reproducible research outcomes.

Quantitative Differentiation Evidence: 2-Chloro-1-(3-(difluoromethyl)piperidin-1-yl)butan-1-one vs. Key Comparators


Lipophilicity Increase: +0.95 LogP Units vs. Non-Fluorinated Piperidine Analog

The introduction of the 3-difluoromethyl group onto the piperidine ring increases the computed lipophilicity by approximately 0.95 logP units compared to the non-fluorinated analog [1]. The target compound has a PubChem-computed XLogP3-AA of 2.9, whereas 2-chloro-1-(piperidin-1-yl)butan-1-one (CAS 87967-99-5) has a reported LogP of 1.95 [1]. This difference translates to roughly a 9-fold increase in the octanol-water partition coefficient, which is expected to enhance passive membrane permeability and blood-brain barrier penetration potential [2].

Lipophilicity Membrane permeability CNS drug design

Piperidine Basicity Modulation: ~1.8 pKa Unit Reduction Relative to Unsubstituted Piperidine

The electron-withdrawing effect of the difluoromethyl group reduces the basicity of the piperidine nitrogen. The predicted pKa of 3-(difluoromethyl)piperidine is 9.28 ± 0.10, compared to the experimentally determined pKa of ~11.1 for unsubstituted piperidine [1]. This ~1.8-unit reduction means that at physiological pH (7.4), a substantially higher fraction of the 3-CHF₂-substituted amine exists in the neutral, membrane-permeable free-base form [2]. The target compound's piperidine nitrogen is engaged in an amide bond, but this basicity modulation of the parent heterocycle informs the electron density at the amide nitrogen and the overall electronic character of the scaffold.

Basicity Ionization state Amine pKa

Hydrogen Bond Donor Capacity: CF₂H as a Lipophilic Bioisostere Absent in Non-Fluorinated and CF₃ Analogs

The difluoromethyl (–CHF₂) group is well-established in the medicinal chemistry literature as a lipophilic hydrogen bond donor, capable of mimicking hydroxyl (–OH) and thiol (–SH) groups while imparting greater metabolic stability and lipophilicity [1]. In contrast, the trifluoromethyl (–CF₃) group and unsubstituted C–H cannot participate as hydrogen bond donors [1][2]. Quantitative hydrogen bond acidity measurements place the CF₂H group (α ≈ 0.12–0.18 on the Abraham scale) between non-donor groups (α ≈ 0) and classical donors such as OH (α ≈ 0.33–0.60), providing a tunable hydrogen bond interaction strength [2][3]. This property is absent in the non-fluorinated analog (CAS 87967-99-5) and the corresponding CF₃-substituted variant.

Hydrogen bonding Bioisostere Molecular recognition

Regioisomeric Differentiation: 3-Position vs. 4-Position Difluoromethyl Substitution

The 3-position of the piperidine ring is a stereogenic center when substituted, meaning that 2-chloro-1-(3-(difluoromethyl)piperidin-1-yl)butan-1-one exists as a pair of enantiomers (R and S), whereas the 4-substituted regioisomer (CAS 2090611-45-1, PubChem CID 121201073) is achiral at the substitution site [1][2]. Both regioisomers share identical molecular formulas (C₁₀H₁₆ClF₂NO), molecular weights (239.69 g/mol), and computed XLogP3-AA values (2.9), yet the 3-substituted variant introduces stereochemical complexity that can lead to enantioselective interactions with chiral biological targets such as enzymes and receptors [1][2]. No direct comparative biological activity data between these two regioisomers has been identified in the peer-reviewed literature, representing a critical evidence gap [3].

Regiochemistry Stereochemistry Scaffold diversity

Reactive Handle: α-Chloro Ketone as a Versatile Synthetic Diversification Point

The α-chloro ketone moiety on the butanoyl side chain provides a reactive electrophilic center amenable to nucleophilic displacement, enabling further synthetic elaboration that is not possible with the corresponding non-chlorinated analog [1]. This functionality supports diversification strategies including amination, thioether formation, and alkylation reactions, positioning the compound as a late-stage intermediate rather than a terminal product [1][2]. Compared to the simpler 2-chloro-1-(piperidin-1-yl)butan-1-one (CAS 87967-99-5), which also bears the chloro handle but lacks the difluoromethyl pharmacophore, the target compound uniquely combines synthetic versatility with the drug-like properties conferred by fluorine substitution .

Synthetic chemistry Nucleophilic substitution Building block

Evidence-Based Application Scenarios for 2-Chloro-1-(3-(difluoromethyl)piperidin-1-yl)butan-1-one


Medicinal Chemistry: CNS-Penetrant Lead Optimization Requiring Tunable Lipophilicity

The +0.95 logP increase conferred by the 3-CHF₂ group (XLogP3-AA = 2.9 vs. 1.95 for the non-fluorinated analog) positions this compound as a building block for CNS drug discovery programs where moderate lipophilicity and predicted blood-brain barrier permeability are desired [1]. The reduced amine basicity (parent 3-CHF₂-piperidine pKa ~9.28 vs. piperidine ~11.1) further supports a higher fraction of neutral species at physiological pH, which is favorable for passive CNS penetration .

Fragment-Based Drug Discovery: Exploiting CF₂H as a Lipophilic Hydrogen Bond Donor Pharmacophore

The difluoromethyl group functions as a metabolically stable, lipophilic hydrogen bond donor (Abraham α ≈ 0.12–0.18), making this compound a valuable scaffold for fragment-based screening campaigns targeting protein binding pockets that recognize hydroxyl or thiol moieties [2][3]. Unlike classical OH-containing fragments, the CF₂H group is resistant to Phase II metabolism (glucuronidation/sulfation), offering improved metabolic stability in cellular and in vivo assays [2].

Parallel Library Synthesis: Dual-Handle Building Block for Diversity-Oriented Synthesis

The compound's orthogonal reactive centers—the electrophilic α-chloro ketone and the hydrogen bond-donating CHF₂ pharmacophore—enable two-dimensional diversification strategies [1][4]. The chloro handle can be displaced with amine, thiol, or alkoxide nucleophiles to generate libraries of substituted analogs without altering the difluoromethylpiperidine core [4]. This is not achievable with the non-chlorinated or non-fluorinated comparator compounds.

Forensic Toxicology and Analytical Reference Standard Development

Given the documented confusion in vendor databases between this compound and the structurally distinct cathinone 'dibutylone,' certified reference standards of CAS 2092563-72-7 are essential for forensic laboratories developing LC-MS/MS or GC-MS methods to distinguish between these substances in seized materials [5][6]. The compound's distinct molecular formula (C₁₀H₁₆ClF₂NO), exact mass (239.0888 Da), and characteristic chlorine isotope pattern provide unambiguous analytical differentiation [1].

Quote Request

Request a Quote for 2-Chloro-1-(3-(difluoromethyl)piperidin-1-yl)butan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.